molecular formula C22H24N4OS2 B12006840 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide CAS No. 540775-03-9

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide

Cat. No.: B12006840
CAS No.: 540775-03-9
M. Wt: 424.6 g/mol
InChI Key: KHZKQMFSLVBTRM-UHFFFAOYSA-N
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Description

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a chemical compound supplied for research and early discovery investigations. With the molecular formula C 22 H 24 N 4 OS 2 and an average mass of 425.14644 , this molecule features a 4H-1,2,4-triazole core, a structure known to be associated with a range of biological activities. Scientific literature indicates that the presence of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is linked to numerous biological properties, including antimicrobial, anti-inflammatory, and antifungal activities . The specific research applications and biological profile of this particular analog are yet to be fully characterized. Researchers are encouraged to consult the predicted physicochemical data, such as the collision cross section values for various adducts (e.g., [M+H]+ 199.3 Ų), to support their analytical method development . This product is provided as-is and is intended For Research Use Only. It is not intended for human or veterinary diagnosis, therapeutic purposes, or any form of personal use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

540775-03-9

Molecular Formula

C22H24N4OS2

Molecular Weight

424.6 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N4OS2/c1-4-13-26-20(14-28-18-11-9-16(2)10-12-18)24-25-22(26)29-15-21(27)23-19-8-6-5-7-17(19)3/h4-12H,1,13-15H2,2-3H3,(H,23,27)

InChI Key

KHZKQMFSLVBTRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Methylphenylsulfanylmethyl Group Addition

The 5-position of the triazole is functionalized by reacting with 4-methylthiophenol in ethanol under reflux. Potassium carbonate acts as the base, promoting nucleophilic displacement.

Sulfanylacetamide Side Chain Installation

A second thioether bond is formed by treating the intermediate with 2-mercapto-N-(2-methylphenyl)acetamide. This step employs DMF as the solvent and requires heating at 60–70°C for 8–10 hours.

Acetylation and Final Assembly

The acetamide moiety is introduced via acylation. Chloroacetyl chloride reacts with the secondary amine group of the 2-methylphenyl substituent in dichloromethane (DCM) with triethylamine as the base.

Critical considerations :

  • Stoichiometric excess of chloroacetyl chloride (1.2–1.5 equivalents) ensures complete acylation.

  • Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Analytical data includes:

TechniqueKey Findings
¹H NMR δ 7.2–7.4 (aromatic protons), δ 5.2 (allyl CH₂), δ 2.3 (methyl groups)
IR 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S)
HPLC Purity >98%

Optimization Strategies

Solvent Selection

DMF outperforms ethanol or THF in alkylation and thioether steps due to its high polarity and ability to dissolve intermediates.

Base Influence

Cesium carbonate provides higher yields than potassium carbonate in alkylation, likely due to its stronger basicity and solubility in DMF.

Temperature Control

Maintaining temperatures below 25°C during neutralization (post-cyclization) minimizes decomposition.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (VulcanChem)
Triazole formationCO₂-assisted cyclizationTraditional diazotization
AllylationNot specifiedAllyl bromide/Cs₂CO₃
Yield (overall)60–70%70–80%

Method B offers higher reproducibility and scalability for industrial applications.

Challenges and Solutions

  • Byproduct formation : Excess allyl bromide leads to di-allylation. Mitigated by slow addition and stoichiometric control.

  • Purification difficulties : Silica gel chromatography effectively separates thioether byproducts .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and proteins, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the triazole ring, acetamide chain, or aromatic groups. These modifications influence solubility, melting points, and bioactivity.

Compound Name / ID Key Structural Differences Molecular Weight Melting Point (°C) Bioactivity Notes Reference
Target Compound Allyl, 4-methylphenylsulfanylmethyl, 2-methylphenyl 467.63* Not reported Under investigation
N-(3-Chloro-2-methylphenyl)-2-{[5-{[(4-methylphenyl)sulfanyl]methyl}-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Chloro-2-methylphenyl (vs. 2-methylphenyl) 502.06 Not reported Enhanced halogen interactions
N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Phenyl (vs. allyl) at triazole position 4; 4-methylphenyl 476.61 Not reported Increased rigidity
Compound 15 (Journal of Pharmaceutical Sciences) 4-Ethyl triazole, 2-methyl-5-nitrophenyl, acetylaminophenoxy 541.57 207.6–208.5 Anti-inflammatory potential
OLC-12 (Orco agonist) 4-Ethyl triazole, pyridinyl, 4-isopropylphenyl 422.52 Not reported Insect olfactory receptor agonist

*Calculated using molecular formula.

Key Observations:
  • Halogen Substitution : Addition of chlorine (as in the 3-chloro-2-methylphenyl analog) may enhance binding to hydrophobic pockets in biological targets .
  • Aromatic Modifications : Nitro or acetyl groups (e.g., Compound 15 ) introduce electron-withdrawing effects, impacting electronic distribution and reactivity.

Bioactivity Comparison

Anti-Exudative and Anti-Inflammatory Activity
  • Furan-2-yl Triazole Derivatives : Substitution with furan-2-yl and chlorine/methoxy groups (e.g., compounds 3.1–3.21 ) showed anti-exudative activity comparable to diclofenac sodium (reference drug). The target compound’s allyl and 4-methylphenyl groups may similarly modulate cyclooxygenase (COX) pathways.
  • Nitro and Acetyl Substituents : Compounds with nitro groups (e.g., Compound 18 , m.p. 273°C) exhibited higher thermal stability and potency, suggesting electron-deficient aromatic systems enhance target engagement.

Biological Activity

2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. This compound exhibits a variety of biological activities due to its unique structural features, including a triazole ring, multiple sulfur atoms, and an acetamide functional group. The focus of this article is to explore the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The molecular formula of this compound is C15H20N6OS, with a molecular weight of 332.4 g/mol. The structure includes:

  • Triazole Ring : Known for its diverse biological activities.
  • Sulfanyl Groups : Contribute to the compound's reactivity and biological effects.
  • Allyl and Methylphenyl Substituents : Enhance lipophilicity and may influence pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds containing triazole rings frequently exhibit significant antimicrobial properties. The presence of sulfanyl groups in this compound may enhance its efficacy against various pathogens, including bacteria and fungi.

Activity Pathogen/Target Mechanism
AntibacterialStaphylococcus aureusInhibition of cell wall synthesis
AntifungalCandida albicansDisruption of ergosterol biosynthesis
AntiviralHIVInhibition of reverse transcriptase

Anticancer Activity

Mercapto-substituted 1,2,4-triazoles have been highlighted for their potential chemopreventive and chemotherapeutic effects. Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study : A study evaluated the anticancer effects of similar triazole derivatives against various cancer cell lines. Compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating promising anticancer properties .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in several studies. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress.

The biological activity of 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It may act on specific receptors involved in inflammatory responses or cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can exert protective effects against oxidative damage.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically including:

  • Triazole ring formation : Reacting hydrazide derivatives with iso-thiocyanates under reflux conditions in ethanol, followed by alkaline treatment to cyclize into the triazole core .
  • Sulfanyl linkage introduction : Coupling the triazole-thiol intermediate with chloroacetonitrile or acetamide derivatives using NaOH in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Key Optimization Parameters :

StepCritical VariablesImpact
Triazole cyclizationTemperature (70–80°C), reaction time (6–8 hrs)Higher yields (75–85%) with controlled exothermicity
Thiol-alkylationSolvent (DMF vs. THF), molar ratio (1:1.2)DMF improves solubility and reduces side products

Q. How is the structural integrity of this compound verified post-synthesis?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.35–2.45 ppm (methyl groups), δ 5.10–5.30 ppm (allyl protons), and δ 7.20–7.80 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Signals for carbonyl (170–175 ppm) and triazole carbons (150–155 ppm) validate backbone structure .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 428.0 [M+H]⁺) match theoretical molecular weight .
  • Infrared (IR) Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S) confirm functional groups .

Q. What preliminary biological screenings are suggested for this compound?

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Staphylococcus aureus and Candida albicans to assess minimum inhibitory concentration (MIC) .
  • Enzyme inhibition : Testing against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) via fluorometric assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodology :

  • Systematic substitution : Replace the allyl group with propyl or benzyl moieties to assess steric effects .
  • Sulfanyl group modification : Replace with sulfonyl or methylene groups to evaluate electronic contributions .
  • Aromatic ring variation : Substitute 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

Q. Example SAR Findings :

ModificationBiological Activity (IC₅₀)Key Insight
Allyl → Benzyl12 µM (vs. 18 µM for parent)Bulkier groups enhance target binding
Sulfanyl → SulfonylInactiveSulfanyl critical for hydrogen bonding

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Measure plasma half-life and tissue distribution to adjust dosing regimens .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites that may reduce bioavailability .
  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to improve membrane permeability .

Q. How can computational methods predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 (PDB ID: 5KIR). Key interactions:
    • Sulfanyl group with Arg120 (hydrogen bond) .
    • Allyl group in hydrophobic pocket (Val89, Leu93) .
  • Molecular Dynamics (MD) Simulations : GROMACS to assess binding stability over 100 ns; RMSD <2 Å indicates stable complexes .

Q. What analytical techniques resolve conflicting spectral data for structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) confirms bond lengths and angles (e.g., triazole ring planarity) .

Q. How can regioselectivity challenges in triazole synthesis be mitigated?

  • Temperature control : Slow addition of reagents at 0–5°C to favor 1,2,4-triazole over 1,3,4-isomer .
  • Catalytic additives : Use KI or phase-transfer catalysts (e.g., TBAB) to enhance reaction specificity .

Q. What in silico tools predict metabolic stability?

  • SwissADME : Estimates CYP450 metabolism sites (e.g., allyl group oxidation) .
  • METEOR : Predicts sulfanyl conjugation with glutathione as a major detox pathway .

Q. How does solvent polarity influence crystallization for X-ray studies?

  • Solvent screening : Use mixed solvents (e.g., chloroform/methanol) to optimize crystal growth.
  • Slow evaporation : Achieve monoclinic crystals (space group P2₁/c) suitable for diffraction .

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